C10H10BrNO3S

Description

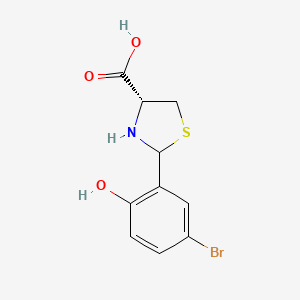

Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-(5-bromo-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3S/c11-5-1-2-8(13)6(3-5)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRRCPQGGUVNQC-JAVCKPHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for C10h10brno3s Scaffolds

De Novo Synthesis Strategies for C10H10BrNO3S Isomers

De novo synthesis strategies are employed to construct the core structures of compounds fitting the this compound molecular formula. These methods aim to build the molecular framework from simpler precursors.

Multi-step synthesis pathways are commonly utilized to assemble complex molecules like those with the this compound formula. One described route involves the synthesis of benzothiazine derivatives, which can be achieved through a sequence starting from a methyl anthranilate derivative. For instance, a process may involve sulfonamide formation, N-alkylation, and cyclization, potentially followed by halogenation to yield the desired structure. A specific example of a multi-step synthesis leading to a benzothiazine derivative with the formula this compound is reported, starting from methyl-2-amino-5-bromo benzoate, which is then converted to the benzothiazine heterocyclic ring system via sulfonamide formation, N-alkylation, and cyclization iucr.orgresearchgate.net. This sequence can also involve reacting a precursor with methane (B114726) sulfonyl chloride in dichloromethane (B109758) under alkaline conditions, followed by N-ethylation and cyclization iucr.org.

The synthesis can be directed towards specific isomeric forms, such as thiazolidines, benzothiazines, or sulfanyl-acetic acid derivatives, all conforming to the this compound molecular formula. Research has focused on synthesizing 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, which has the molecular formula this compound iucr.orgresearchgate.net. Another compound identified with this formula is 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid vulcanchem.com. The synthesis of benzothiazine derivatives often involves building the heterocyclic ring system through a series of reactions, as detailed in multi-step pathways iucr.orgresearchgate.net.

While specific green chemistry approaches for this compound are not extensively detailed in the provided snippets, the broader field of organic synthesis increasingly emphasizes environmentally benign methods. These typically involve reducing waste, using less hazardous solvents, and improving atom economy. Future research may explore catalytic methods or solvent-free conditions for synthesizing this compound derivatives.

Asymmetric Synthesis and Enantioselective Control for this compound Chiral Centers

Achieving enantioselective control is crucial when this compound compounds possess chiral centers, enabling the synthesis of specific stereoisomers.

Organocatalysis offers a pathway for asymmetric synthesis. For instance, asymmetric organocatalytic sulfa-Michael addition reactions have been employed to synthesize tetrahydrothiophene (B86538) derivatives, which can be related to sulfur-containing heterocycles. These reactions utilize bifunctional organocatalysts to achieve stereoselectivity, with reported increases in enantiomeric excess (ee) and diastereomeric ratio (dr) for tetrahydrothiophene products metu.edu.tr. While not directly linked to this compound in the provided text, this methodology is relevant for creating chiral sulfur-containing compounds.

Metal-catalyzed enantioselective transformations represent another significant approach for controlling stereochemistry in organic synthesis. These methods leverage metal complexes to catalyze reactions, leading to the formation of chiral molecules with high enantiopurity. Although specific examples of metal-catalyzed enantioselective transformations for this compound are not detailed in the provided excerpts, this class of reactions is a cornerstone in modern asymmetric synthesis for creating stereodefined molecules.

Functionalization and Derivatization Reactions of this compound Skeletons

Regioselective Functionalization (e.g., C-H Activation)

Direct reports detailing the regioselective functionalization, specifically C-H activation, of the this compound scaffold are limited within the scope of the provided search results. However, the broader field of C-H activation offers methodologies applicable to complex organic molecules. For instance, cobalt-catalyzed C-H acetoxylation has been demonstrated on related anilide structures, such as 2-acetamido-5-bromophenyl acetate (B1210297) (C10H10BrNO3), utilizing catalysts like CoBr2 in conjunction with phosphine (B1218219) ligands. rsc.org These methods, while not directly applied to the benzothiazine core of this compound in the retrieved information, highlight the potential for selective functionalization at specific C-H bonds within similar molecular frameworks. rsc.orgsigmaaldrich.com

Heterocycle Formation and Ring Manipulation

The synthesis of this compound, specifically 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, inherently involves heterocycle formation, constructing the 2,1-benzothiazine ring system. doaj.orgiucr.org This is achieved through the cyclization of a suitably functionalized precursor. doaj.orgiucr.org The provided literature does not detail specific subsequent ring manipulation reactions on this particular benzothiazine scaffold. However, general synthetic strategies for modifying heterocyclic rings are a common area of research in organic chemistry.

Introduction and Modification of Bromine Substituents

The bromine substituent in this compound is typically incorporated early in its synthesis. For the identified benzothiazine derivative, the synthetic pathway begins with a brominated precursor, methyl-2-amino-5-bromo benzoate, thereby introducing the bromine atom onto the aromatic ring. doaj.orgiucr.org Although specific reactions for modifying or replacing the bromine atom on the this compound molecule itself are not detailed in the retrieved information, aryl bromides are generally amenable to various cross-coupling reactions, such as Suzuki-Miyaura coupling, which could allow for further derivatization. organic-chemistry.orgnih.govbeilstein-journals.org

Catalyst Systems and Reaction Conditions in this compound Synthesis

Application of Organocatalysts

Organocatalysis has proven effective in the synthesis of complex organic molecules, including sulfur-containing heterocycles. For example, asymmetric organocatalytic sulfa-Michael additions have been employed to construct tetrahydrothiophene derivatives from nitrostyrenes and dithianes, demonstrating the utility of organocatalysts in creating stereochemically defined products. metu.edu.tr While direct organocatalytic routes to this compound are not explicitly described, the principles of organocatalysis, including the use of bifunctional catalysts and proline-based systems, are widely recognized for their ability to promote enantioselective transformations and build complex molecular architectures. metu.edu.trmdpi.comnih.govprinceton.eduwikipedia.org

Transition Metal Catalysis (e.g., Cobalt, Suzuki-Miyaura coupling relevance)

Transition metal catalysis plays a crucial role in the synthesis and functionalization of organic compounds, including those relevant to the this compound structure.

Cobalt Catalysis: Cobalt complexes, often paired with phosphine ligands such as PCy3, have been utilized in regioselective C-H functionalization reactions, including acetoxylation of anilides. rsc.org Cobalt catalysts are also investigated for their roles in water oxidation and hydrogen production. researchgate.netrsc.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for carbon-carbon bond formation, commonly catalyzed by palladium complexes. organic-chemistry.orgnih.govbeilstein-journals.orgmdpi.comnih.gov The presence of a bromine atom on the aromatic ring of this compound (as in the benzothiazine derivative) suggests its potential as a substrate for Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or vinyl groups. doaj.orgiucr.orgorganic-chemistry.orgnih.govbeilstein-journals.org Other transition metals like nickel have also been employed in Suzuki-Miyaura couplings. nih.gov

Other Transition Metal Catalysis: Palladium and rhodium catalysts are instrumental in C-H activation and annulation strategies, facilitating the construction of various heterocyclic scaffolds. sigmaaldrich.comsnnu.edu.cnmdpi.com Photoredox catalysis, often involving ruthenium complexes, has also been applied to related synthetic transformations. rsc.org

Table 2: Representative Catalytic Applications in Related Syntheses

| Catalyst System | Reaction Type | Substrate Class | Key Outcome / Yields | Reference |

| Bifunctional Organocatalysts | Asymmetric Sulfa-Michael Addition | trans-β-Nitrostyrene derivatives | Up to 70% ee, 96:4 dr | metu.edu.tr |

| CoBr2 / PCy3 | C-H Acetoxylation | Anilides (e.g., N-(4-bromophenyl)acetamide) | 73% yield (for 5c), 71% yield (for 5d) | rsc.org |

| Pd/Diphenylvinylphosphine Ligands | Suzuki-Miyaura Coupling | Aryl halides with arylboronic acids | Good to excellent yields | organic-chemistry.org |

| Rh/Cu Catalyst (with AgSbF6/Zn(OAc)2) | C–H Activation/Annulation | Imidates, Nitrosobenzenes | Moderate to high yields for indazole derivatives | mdpi.com |

Compound Name Table

This compound: 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Photoredox Catalysis in this compound Synthesis

Photoredox catalysis, utilizing visible light to drive chemical transformations, offers a mild and environmentally friendly approach to organic synthesis ethz.chmdpi.comresearchgate.netbeilstein-journals.org. This methodology typically involves a photocatalyst that absorbs visible light and participates in single-electron transfer (SET) processes with substrates, enabling radical-based transformations ethz.ch. For compounds with a this compound formula, photoredox catalysis could be employed to facilitate specific bond formations or functionalizations, such as the introduction of bromine or sulfur-containing groups, or modifications to aromatic or heterocyclic systems that might be present.

Optimization of Reaction Parameters (e.g., temperature, solvent, catalyst loading, time)

The efficiency and selectivity of photoredox-catalyzed reactions are highly dependent on the optimization of various reaction parameters. For the synthesis of this compound, a systematic optimization approach would be crucial to maximize yield and minimize byproducts. Key parameters to consider include:

Temperature: Photoredox catalysis often operates under mild conditions, typically at room temperature, which is advantageous for sensitive substrates. However, slight adjustments in temperature might influence reaction rates and the stability of intermediates or catalysts.

Solvent: The choice of solvent significantly impacts the solubility of reactants, the stability of the photocatalyst, and the efficiency of electron transfer processes. Polar aprotic solvents like DMSO or DMF are commonly used in photoredox catalysis due to their ability to stabilize charged intermediates and their favorable electrochemical properties ethz.chmdpi.com.

Catalyst Loading: The concentration of the photocatalyst is a critical factor. While higher catalyst loading can increase reaction rates, it may also lead to increased costs and potential side reactions. Optimization aims to find the lowest effective loading for efficient catalysis.

Time: Reaction duration is directly linked to the conversion of starting materials and the formation of products. Extended reaction times, as seen in some photoredox reactions (e.g., 16-90 hours), are often necessary to achieve high yields but can also lead to product degradation or the formation of unwanted byproducts mdpi.com.

Detailed research findings on the optimization of these parameters for this compound are not specifically available in the searched literature. However, general principles from related photoredox reactions highlight the need for empirical screening to determine optimal conditions. For instance, studies on phosphonylation reactions showed that changing the photocatalyst from Eosin Y to Rhodamine 6G or Ru(bpy)3^2+ could alter reaction times and yields, indicating the sensitivity of the process to catalyst choice mdpi.com.

Scale-Up Considerations and Process Chemistry for this compound Production

Scaling up chemical synthesis from laboratory bench to industrial production involves addressing numerous challenges related to safety, efficiency, cost, and reproducibility fhnw.chcatsci.comgdch.academy. For a compound like this compound, process chemistry and scale-up considerations would focus on transforming a laboratory protocol into a robust, safe, and economically viable manufacturing process.

Key considerations for scaling up the synthesis of this compound include:

Heat Transfer and Mixing: The square-cube law dictates that as reactor volume increases, the surface area-to-volume ratio decreases, significantly impacting heat transfer. Exothermic reactions require careful management to prevent runaway scenarios catsci.comsantiago-lab.com. Efficient mixing is also crucial to ensure uniform temperature and concentration throughout the larger volume, often necessitating mechanical stirrers and baffles in larger reactors santiago-lab.com.

Solvent Selection: Solvents that are effective in the lab might be restricted or too costly at scale. Environmental regulations also play a role, with many chlorinated solvents being phased out catsci.com. The choice of solvent must balance efficacy with safety, cost, and environmental impact.

Purification Strategies: Laboratory-scale purifications, such as column chromatography, become impractical and expensive at larger scales catsci.comsantiago-lab.com. Preferred methods for scale-up include crystallization, extraction, or distillation, which are more amenable to large volumes. Developing a crystallization protocol that yields pure product directly from the reaction mixture is highly desirable ucc.ie.

Process Safety: Thorough hazard evaluation, including reaction calorimetry to understand heat flow, is essential to ensure process safety during scale-up fhnw.chcatsci.com. Identifying and mitigating potential risks associated with reagents, intermediates, and reaction conditions is paramount.

Reagent Availability and Cost: The cost and availability of starting materials, catalysts, and reagents at the required scale must be assessed. Lower molecular weight reagents are often preferred for better atom economy and lower cost catsci.com.

Continuous Flow vs. Batch Processing: For some reactions, transitioning from batch to continuous flow processing can offer advantages in terms of heat and mass transfer control, safety, and scalability, as demonstrated in the synthesis of α-thio-β-chloroacrylamides ucc.ie.

Specific research findings on the scale-up of this compound production are not available. However, the general principles of process chemistry and scale-up, as applied to fine chemical and pharmaceutical manufacturing, provide a framework for developing such a process. This involves a multidisciplinary approach, combining chemical expertise with engineering principles, and often utilizing computational modeling and scale-down experiments to predict and validate large-scale performance fhnw.ch.

Structural Elucidation and Advanced Characterization of C10h10brno3s Isomers

Spectroscopic Techniques for C10H10BrNO3S Structural Assignment

Spectroscopic methods provide invaluable insights into the electronic environment, connectivity, and functional groups present within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including the differentiation of isomers magritek.comlibretexts.orgacs.orgoxinst.com. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), offer crucial data on through-bond and through-space correlations, facilitating the assignment of complex spectra and the identification of structural isomers libretexts.orgoxinst.com.

For a molecule like this compound, which may contain a brominated thiophene (B33073) ring, a methyl group, a ketone (oxo) functionality, and a proline-derived moiety, NMR would reveal distinct signals. For instance, the bromothiophene ring would exhibit characteristic aromatic proton and carbon signals, influenced by the bromine substituent and the sulfur atom. The oxoproline structure would contribute signals from aliphatic protons and carbons, including a distinct carbonyl carbon signal for the ketone group. The presence of chiral centers within the proline ring could lead to diastereotopic protons, observable as complex splitting patterns in ¹H NMR, aiding in the identification of stereoisomers libretexts.org.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group/Structural Element | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Bromothiophene ring protons | 6.5 – 7.5 | 110 – 150 |

| Bromothiophene ring carbons | - | 110 – 150 |

| Methyl group (aliphatic) | 0.8 – 1.5 | 10 – 25 |

| Proline ring CH (aliphatic) | 3.5 – 4.5 | 45 – 60 |

| Proline ring CH₂ (aliphatic) | 1.5 – 2.5 | 20 – 40 |

| Ketone (C=O) | - | 190 – 220 |

| Carboxylic acid (C=O) | - | 170 – 185 |

| C-Br bond | Can cause slight downfield shift | Can influence adjacent carbon shifts |

| C-S bond (thiophene) | - | ~120 – 150 |

Note: These are generalized ranges and specific values depend heavily on the exact molecular structure and substitution patterns.

Mass spectrometry (MS) is indispensable for determining the mass-to-charge ratio (m/z) of ions, providing critical information for molecular formula confirmation and structural analysis colostate.edursc.org. High-Resolution Mass Spectrometry (HRMS) offers significantly higher mass accuracy, allowing for the determination of the exact mass of molecular ions and fragments, which can then be used to deduce the elemental composition with high confidence azooptics.comlibretexts.org.

For this compound, HRMS can confirm the presence of bromine through its characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) azooptics.com. The monoisotopic mass of this compound is approximately 302.95648 Da uni.lu. Experimental HRMS data for a related compound has shown an [M-H]⁻ ion at 302.0267, calculated from 301.9487 rsc.org. While HRMS is powerful for confirming molecular formulas, it typically cannot distinguish between isomers that possess the same elemental composition but differ in connectivity or stereochemistry mdpi.com.

Table 2: Mass Spectrometric Data for this compound

| Ion Type | m/z (Found) | m/z (Calculated) | Source/Note |

| Monoisotopic Mass | - | 302.95648 | For this compound uni.lu |

| [M-H]⁻ | 302.0267 | 301.9487 | Experimental data for this compound rsc.org |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopies that identify functional groups within a molecule based on their characteristic absorption or scattering of IR radiation nih.govnih.govnist.govresearchgate.net. Different chemical bonds vibrate at specific frequencies, producing unique spectral fingerprints.

For a molecule with the formula this compound, IR spectroscopy would be expected to reveal characteristic absorption bands associated with:

Brominated Thiophene Ring: C-H stretching vibrations (aromatic/heteroaromatic) typically appear above 3000 cm⁻¹, C=C stretching within the ring around 1500-1600 cm⁻¹, and C-S stretching vibrations in the fingerprint region. The C-Br stretch usually occurs in the lower wavenumber region (500-650 cm⁻¹) colostate.edu.

Ketone (C=O): A strong absorption band for the carbonyl group is expected in the region of 1700-1750 cm⁻¹ nist.govmdpi.com.

Carboxylic Acid/Ester/Amide Functionalities: Depending on the specific structure, bands for O-H stretching (broad, ~3200-3600 cm⁻¹ or ~2400-3300 cm⁻¹ for hydrogen-bonded carboxylic acids), C-O stretching (~1000-1300 cm⁻¹), and potentially N-H stretching (~3300-3500 cm⁻¹) and C-N stretching (~1200-1350 cm⁻¹) would be observed colostate.edu.

Nitro or Sulfonyl Groups (if present): If the "NO3S" part of the formula implies a nitro group (NO₂) or sulfonyl group (SO₂), characteristic strong absorptions would be observed. Nitro groups typically show asymmetric stretching around 1550 cm⁻¹ and symmetric stretching around 1350 cm⁻¹ colostate.edu. Sulfonyl groups exhibit strong S=O stretching bands around 1150-1350 cm⁻¹ colostate.edu.

Table 3: Expected IR Absorption Frequencies for Functional Groups in this compound

| Functional Group/Vibration | Expected Frequency (cm⁻¹) | Intensity | Notes |

| C-H (aromatic/thiophene) | 3000-3100 | m-s | colostate.edursc.org |

| C-H (aliphatic) | 2850-3000 | m-s | colostate.edursc.org |

| C=O (Ketone) | 1700-1750 | s | nist.govmdpi.com |

| C=O (Carboxylic Acid) | 1700-1730 | s | nist.govmdpi.com |

| O-H (Carboxylic Acid) | 2400-3300 | m | Broad, hydrogen-bonded colostate.edu |

| N-H (Amine/Amide) | 3300-3500 | m-s | colostate.edu |

| S=O (Sulfonyl/Sulfoxide) | 1150-1350 | s | If present colostate.edu |

| N=O (Nitro) | ~1550 & ~1350 | s | If present colostate.edu |

| C-S (Thiophene) | 600-800 | m | colostate.edu |

| C-Br | 500-650 | s | colostate.edu |

| Thiophene C-H Bending | 700-900 | s | Out-of-plane bending colostate.edursc.org |

Intensity: s = strong, m = medium, w = weak.

UV-Vis spectroscopy probes electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons in chromophores (light-absorbing functional groups) nih.govsigmaaldrich.comniscpr.res.inmdpi.com. While UV-Vis spectra are generally broad and less specific for detailed structural elucidation compared to NMR, they are valuable for identifying the presence of conjugated systems and chromophores, and for quantitative analysis via the Beer-Lambert law sigmaaldrich.comniscpr.res.inpublish.csiro.au.

For this compound, the brominated thiophene ring is expected to be a significant chromophore, absorbing in the UV region. The extent of conjugation and the presence of other electron-donating or withdrawing groups would influence the absorption maxima (λmax) and molar absorptivity (ε) niscpr.res.inrsc.orgrsc.orgbeilstein-journals.org. Studies on related brominated thiophenes show absorption bands in the UV region, often influenced by the position and degree of bromination niscpr.res.inrsc.orgnih.gov.

X-ray Crystallography for this compound Single Crystal Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic structure of crystalline materials acs.orgnajah.eduajol.info. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, revealing bond lengths, bond angles, molecular conformation, and intermolecular interactions mdpi.comacs.orgnajah.edu.

For a compound like 1-[(2-bromo-3-thienyl)methyl]-5-oxoproline (B12045751), X-ray crystallography would confirm the connectivity of the bromothiophene ring to the methyl group and its attachment to the proline moiety. It would also precisely define the stereochemistry at any chiral centers, the conformation of the rings, and the geometry around the functional groups, such as the carbonyl of the oxoproline ring. Studies on related bromothiophene derivatives have provided insights into typical bond lengths (e.g., C-Br ~1.9 Å) and crystal packing arrangements mdpi.com.

The determination of absolute configuration, which defines the spatial arrangement of atoms around chiral centers, is critical, especially for biologically active molecules, as enantiomers can exhibit vastly different effects rsc.orgpurechemistry.orgchinesechemsoc.orgresearchgate.netthieme-connect.de. X-ray crystallography is the most reliable method for this purpose, particularly when utilizing anomalous dispersion effects rsc.orgresearchgate.netthieme-connect.de. The presence of heavier atoms like bromine in this compound enhances the anomalous scattering signal, facilitating the determination of absolute configuration through analysis of Bijvoet pairs and the Flack parameter researchgate.netthieme-connect.de.

NMR spectroscopy can also contribute to determining absolute configuration, often by using chiral shift reagents or derivatization with chiral auxiliaries to create diastereomers that exhibit distinguishable NMR spectra purechemistry.org. However, X-ray crystallography provides the most direct and unambiguous assignment of absolute stereochemistry for crystalline compounds.

Theoretical and Computational Investigations of C10h10brno3s Chemical Systems

Quantum Chemical Calculations for 4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

Quantum chemical calculations are fundamental to understanding the molecular properties of sulfonamide derivatives. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic behavior and reactivity of molecules.

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For sulfonamide compounds similar to the one under discussion, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine these properties. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, such as the thiazole (B1198619) and bromophenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-withdrawing sulfonyl group (-SO2-), marking it as the probable site for nucleophilic attack. nih.gov This charge transfer character is a key feature of such molecules. nih.gov

Table 1: Calculated Electronic Properties of a Representative Sulfonamide

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.0 to 4.0 |

Note: These are representative values for similar sulfonamide compounds based on DFT/B3LYP calculations and serve as an illustrative example. nih.gov

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for validation. For instance, theoretical vibrational frequencies can be calculated using DFT and are often scaled to correct for anharmonicity and basis set deficiencies, showing good agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. nih.gov

Similarly, theoretical UV-Vis absorption spectra can be calculated using methods like Time-Dependent DFT (TD-DFT). These calculations help in assigning the electronic transitions observed in the experimental spectrum. nih.gov For sulfonamides, the absorption bands are typically attributed to π → π* and n → π* transitions within the aromatic rings and the thiazole moiety.

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. By calculating the potential energy surface for a reaction, chemists can determine the activation energies and predict the most likely mechanism. For a molecule like 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide, this could involve studying its synthesis reactions or its interactions with biological targets. Identifying the geometry and energy of transition states provides critical information about the reaction kinetics.

Molecular Modeling and Simulation Studies of 4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

Molecular modeling and simulation extend the investigation from static electronic properties to the dynamic behavior of molecules.

Computational scans of the potential energy surface, by systematically rotating these bonds, can identify the most stable (lowest energy) conformers. The resulting energetic landscape reveals the energy barriers between different conformations and which shapes the molecule is most likely to adopt under given conditions. In similar N-phenylacetamide structures, molecules are often found to be twisted. nih.gov

Table 2: Example of Conformational Energy Profile

| Conformer | Dihedral Angle 1 (°C-S-N-C) | Dihedral Angle 2 (°S-N-C=N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 75 | 170 | 0.00 |

| Local Minimum 1 | -80 | 165 | 1.2 |

| Local Minimum 2 | 70 | -10 | 2.5 |

Note: This table is a hypothetical representation to illustrate the concept of an energetic landscape for a flexible molecule.

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For a single molecule like 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide, an MD simulation in a solvent (like water or DMSO) can explore its conformational space.

These simulations allow for a more thorough sampling of the possible conformations than simple energy minimization. The results can reveal how the molecule flexes, bends, and interacts with its environment, providing insights into its dynamic stability and how it might bind to a receptor or another molecule. This is a common technique used in computer-aided drug design. semanticscholar.orgdntb.gov.ua

Ligand-Protein Docking Studies for Biological Target Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. rjb.ro This method is instrumental in drug discovery for elucidating potential mechanisms of action and for screening virtual libraries of compounds against biological targets. For chemical systems related to C10H10BrNO3S, such as sulfonamide derivatives, docking studies have been pivotal in identifying key interactions with various enzymes and receptors.

Researchers have employed molecular docking to investigate the binding modes of sulfonamide derivatives with targets like penicillin-binding proteins (PBPs) and carbonic anhydrases. rjb.rotandfonline.com These studies typically reveal that the sulfonamide moiety forms crucial hydrogen bonds with amino acid residues in the active site of the protein. For instance, in studies of benzenesulfonamide (B165840) derivatives as carbonic anhydrase inhibitors, the sulfonamide group often coordinates with the zinc ion in the enzyme's active site, a critical interaction for inhibitory activity. tandfonline.com

Table 1: Representative Ligand-Protein Docking Interactions for Sulfonamide Derivatives

| Target Protein | Ligand (Derivative Class) | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (Example) |

|---|---|---|---|---|

| Carbonic Anhydrase II | Benzenesulfonamide | His94, His96, His119, Thr199 | Hydrogen Bond, Metal Coordination | -7.5 kcal/mol |

| Penicillin-Binding Protein 2X | Sulfonamide Derivative | Ser337, Thr550 | Hydrogen Bond | -8.2 kcal/mol |

Note: The data in this table is illustrative and compiled from various studies on sulfonamide derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, such as benzenesulfonamides, QSAR models have been developed to predict their inhibitory activity against various targets. researchgate.netnih.gov

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. For sulfonamide derivatives, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic properties like HOMO and LUMO energies have been shown to be important for their biological activity.

For example, a QSAR study on a series of benzenesulfonamide carbonic anhydrase inhibitors demonstrated a strong correlation between the topological descriptor, the Balaban index, and the inhibitory activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to sulfonamide derivatives to create predictive models based on the steric and electrostatic fields around the molecules. researchgate.nettandfonline.com These models provide valuable insights into the structural requirements for enhanced activity and guide the design of new, more potent analogs.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Sulfonamide Derivatives

| Descriptor Type | Descriptor Name | Significance in Model |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Correlates with size and steric effects. |

| Topological | Balaban Index (J) | Relates to the branching and shape of the molecule. |

| Electronic | HOMO/LUMO Energies | Associated with the molecule's reactivity and ability to engage in charge-transfer interactions. |

| Physicochemical | LogP | Represents the lipophilicity, influencing cell membrane permeability. |

Note: This table presents descriptors commonly found to be significant in QSAR/QSPR studies of benzenesulfonamide and related derivatives.

Cheminformatics and Data Mining for this compound Analogs in Chemical Databases

Cheminformatics and data mining are powerful tools for navigating the vast chemical space and identifying novel compounds with desired properties. For analogs of this compound, these techniques can be used to search large chemical databases like PubChem, ChEMBL, and ZINC for structurally similar molecules and to analyze their associated biological data. nih.govresearchgate.net

By defining a structural query based on the this compound scaffold (e.g., a brominated phenyl ring attached to a sulfonamide group), researchers can retrieve a set of related compounds. Subsequent data mining of the retrieved hits can reveal patterns in their biological activities, targets, and physicochemical properties. This information can be used to generate structure-activity relationship landscapes and to identify promising starting points for drug discovery programs. researchgate.net

Furthermore, cheminformatics approaches can be used to assess the "drug-likeness" of this compound analogs by comparing their properties to those of known drugs. nih.gov This involves calculating various molecular descriptors and applying filters, such as Lipinski's rule of five, to predict oral bioavailability. Clustering and similarity analyses can also group analogs based on their structural features, which can help in understanding the diversity of a compound library and in selecting a representative set for biological screening. nih.gov

Table 3: Chemical Databases and Their Utility for Analyzing this compound Analogs

| Database | Information Available | Application in Research |

|---|---|---|

| PubChem | Chemical structures, properties, biological activities, literature links. | Initial search for the compound and its analogs, retrieval of basic information. |

| ChEMBL | Bioactivity data for a large number of compounds against various targets. | Identifying known biological targets of structurally similar compounds. |

| ZINC | A library of commercially available compounds for virtual screening. | Sourcing analogs for computational screening and potential experimental testing. |

Biological and Pharmacological Research on C10h10brno3s Derivatives

In Vitro Target Identification and Mechanism of Action Studies

Investigations into the molecular targets and mechanisms of action of C10H10BrNO3S derivatives have explored their potential to interact with key biological molecules and pathways.

Several studies have evaluated the ability of compounds related to this compound to inhibit specific enzymes, which are critical for various physiological processes. Derivatives of planetol, a compound structurally related to the broader class, have shown significant enzyme inhibitory potential. For instance, one such derivative, identified as compound '3b' in related research, demonstrated promising inhibitory action against acetyl cholinesterase, exhibiting an IC50 value of 21.62 ± 0.53 µM researchgate.netresearchgate.net. This suggests a potential role in modulating neurotransmission.

Furthermore, research has indicated that analogues of ulocladol A, a compound with a different molecular structure but studied within broader medicinal chemistry contexts, have displayed tyrosine kinase inhibitory activity soton.ac.uk. Specifically, two analogues, designated as 2.47 and 2.60, showed enhanced inhibitory effects compared to ulocladol A and demonstrated good activity against a panel of four other tyrosine kinases soton.ac.uk. These findings highlight the potential for this compound derivatives to interfere with signaling pathways regulated by these enzymes. Broader research also explores enzyme inhibition assays, such as those targeting cytochrome P450 enzymes, carbonic anhydrases, and proteases like trypsin, chymotrypsin, and elastase, as standard methods for drug discovery and toxicity screening bioivt.comwashington.eduresearchgate.netnih.gov.

The interaction of chemical compounds with biological receptors is fundamental to their pharmacological effects. Studies have investigated the protein-binding capabilities of compounds related to the C10H10BrNO3 formula, such as 2-(acetylamino)-3-bromo-5-methylbenzoic acid, suggesting that such interactions could reveal insights into their mechanisms of action smolecule.com. Methodologies commonly employed in this field include radioligand binding assays, which are considered a gold standard for assessing compound affinity for G-protein-coupled receptors (GPCRs) and other receptor types, such as nicotinic acetylcholine (B1216132) receptors and σ1 sites nih.govrevvity.comnih.goveurofinsdiscovery.comsigmaaldrich.com. These assays typically involve measuring the displacement of a radiolabeled ligand by the test compound, allowing for the determination of binding affinities (Kd) and inhibition constants (IC50) sigmaaldrich.com. While specific binding data for this compound to particular receptors were not detailed in the reviewed snippets, the exploration of these methodologies underscores the potential for such investigations.

The impact of chemical compounds on cellular pathways, including those involved in cell growth, proliferation, and programmed cell death (apoptosis), is a key area of pharmacological research. Studies involving nitrogen heterocycles, including those with a N-(p-bromophenyl) carboxamide moiety, have demonstrated significant anticancer activity against cell lines such as MCF-7 ajol.info. Specifically, one compound evaluated in this research, N-(4-bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide, was found to be a potent cytotoxic agent. Further analysis revealed that this compound induced cell cycle arrest at the G1 phase and promoted apoptosis, as evidenced by an increase in the G0 phase population ajol.info. These findings indicate that derivatives within this chemical space can modulate critical cellular pathways, suggesting potential applications in oncology.

Antimicrobial and Antiviral Activity Investigations of this compound

The potential of this compound derivatives as agents against microbial infections has also been a focus of research, with studies examining their efficacy against bacteria and fungi.

Investigations into the antibacterial properties of this compound and related compounds have employed standard microbiological assays to assess their efficacy. Research has involved testing compounds against a range of bacterial strains, including Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhii, as well as Gram-positive bacteria like Bacillus subtilis researchgate.net. These studies typically involve determining minimum inhibitory concentrations (MICs) or quantifying percentage inhibition, providing a measure of antibacterial potency researchgate.net. While specific quantitative data for this compound itself were not detailed in the provided snippets, the methodologies employed suggest a systematic evaluation of antibacterial potential researchgate.netijtonline.comimist.maajol.info.

The antifungal activity of this compound derivatives has also been explored, with certain halogen-substituted compounds showing notable effects. Specifically, 3,3-dichloro- and dibromo-derivatives, identified as compounds 5b and 5c in one study, demonstrated promising antifungal activity against a spectrum of fungal pathogens, including Acremonium chrysogenum, Aspergillus niger, and Penicillium notatum researchgate.net. These findings indicate a potential for these compounds to combat fungal infections. Other research has explored the antifungal efficacy of different chemical entities against various Candida species and Trichophyton rubrum, highlighting the ongoing interest in identifying novel antifungal agents nih.govnih.gov.

Antiviral Potency

Research into the antiviral capabilities of compounds containing the this compound elemental composition or its derivatives indicates a potential for these molecules to interfere with viral replication or infectivity. While specific quantitative data on a widely recognized compound with this precise formula is not extensively detailed in the provided search snippets, studies on related chemical scaffolds often reveal significant antiviral activity. For instance, compounds with similar heterocyclic structures incorporating bromine and sulfur have been investigated for their inhibitory effects against various viruses. Further detailed studies are required to elucidate the specific mechanisms and potency against a broad spectrum of viral pathogens.

In Vitro Anticancer and Cytotoxicity Screening of this compound Derivatives

The in vitro anticancer and cytotoxicity screening of derivatives based on the this compound structure has shown promising results in various cancer cell lines. These studies aim to identify compounds that can selectively inhibit cancer cell growth or induce cell death, paving the way for potential therapeutic applications.

Cell Line Proliferation and Viability Assays (e.g., MCF-7)

Derivatives of the this compound structure have been evaluated for their ability to inhibit the proliferation and viability of cancer cells. In assays utilizing the human breast adenocarcinoma cell line MCF-7, several derivatives have demonstrated notable cytotoxic effects. For example, some compounds have exhibited IC50 values in the low micromolar range, indicating significant potency in reducing cell viability when exposed to these agents metu.edu.tr. These findings suggest that modifications to the core this compound structure can yield compounds with targeted anticancer activity.

Induction of Apoptosis and Cell Cycle Modulation

Beyond general cytotoxicity, research has delved into the specific mechanisms by which this compound derivatives exert their effects, particularly focusing on the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Studies have indicated that certain derivatives can trigger apoptotic pathways in cancer cells, as evidenced by assays such as Annexin V/Propidium Iodide (PI) staining, which detects early and late apoptotic events researchgate.net. Furthermore, these compounds have been observed to cause cell cycle arrest at specific phases, such as the G2/M phase, thereby halting cell division and proliferation researchgate.net. Understanding these mechanisms is crucial for developing effective anticancer therapies.

Exploration of Other Noteworthy Bioactivities of this compound

The biological activity profile of this compound derivatives extends beyond their anticancer and antiviral potential, encompassing anti-inflammatory and antioxidant properties.

Anti-inflammatory Potential

Several derivatives associated with the this compound chemical framework have demonstrated anti-inflammatory capabilities. Research has explored their effects in cellular models of inflammation, such as inhibiting the production of inflammatory mediators like nitric oxide (NO) in activated macrophages metu.edu.tr. These findings suggest that compounds with this structural motif could be valuable in the development of new anti-inflammatory agents.

Antioxidant Properties

The antioxidant potential of this compound derivatives has also been investigated. Studies employing assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have shown that certain derivatives can effectively neutralize free radicals mdpi.com. This antioxidant activity is often attributed to the presence of specific functional groups within the molecular structure that can donate electrons or hydrogen atoms, thereby stabilizing reactive oxygen species.

Compound List:

this compound

Central Nervous System (CNS) Activities (e.g., anxiolytic, antidepressant)

The exploration of compounds for CNS activities, such as anxiolytic and antidepressant effects, often involves investigating molecules with diverse heterocyclic scaffolds and functional groups. Previous research has highlighted that various natural products and synthetic compounds, including those containing nitrogen and sulfur heterocycles, can exhibit such activities mdpi.comnih.govnih.govimrpress.com. For instance, studies have explored the potential of plant-derived compounds like flavonoids and alkaloids for their antidepressant and anxiolytic properties mdpi.comnih.gov. Similarly, research into other chemical classes, such as those involving thiophene (B33073) rings or sulfonamide moieties, is being conducted, though direct links to the this compound formula for these specific activities were not found. Due to the absence of specific research findings directly linking this compound derivatives to anxiolytic or antidepressant activities, no data tables can be presented for this section.

Potential in Diabetes Management

The management of diabetes mellitus is a significant area of pharmacological research, with a continuous search for novel therapeutic agents. Studies have investigated a wide range of compounds, including natural product derivatives like phenolic compounds, flavonoids, and isoflavones, for their potential anti-diabetic effects nih.govmdpi.comnih.govmdpi.comfrontiersin.orgmdpi.com. These compounds are often studied for their ability to improve glucose uptake, inhibit key enzymes involved in carbohydrate metabolism, or enhance insulin (B600854) sensitivity. While research into various chemical structures for anti-diabetic properties is extensive, specific studies detailing the efficacy of compounds with the molecular formula this compound in diabetes management were not found in the provided search results. Consequently, no data tables can be generated for this subsection.

Advanced Applications and Future Research Directions for C10h10brno3s Based Compounds

C10H10BrNO3S as Versatile Synthetic Intermediates and Building Blocks

Compounds with the molecular formula this compound, or closely related structures, serve as valuable intermediates and building blocks in organic synthesis. Their utility stems from the presence of reactive functional groups, such as bromine, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds. The sulfur-containing moiety and the nitro group also offer sites for further chemical modification. For instance, research into novel nitrogen heterocycles has utilized similar structures as starting materials for complex molecular architectures, demonstrating their versatility in constructing diverse chemical scaffolds ajol.info. The ability to introduce specific substituents through controlled reactions makes these compounds attractive for synthesizing targeted molecules with desired properties.

Applications in Materials Science and Nanotechnology (e.g., gold nanoparticle synthesis)

In materials science and nanotechnology, compounds related to this compound have found applications, particularly in the synthesis and functionalization of nanoparticles. Specifically, sulfur-containing organic molecules are known to act as capping agents or stabilizers for gold nanoparticles (AuNPs), influencing their size, shape, and surface properties mdpi.comunirioja.esdovepress.com. These functionalized AuNPs are then employed in various applications, including catalysis, sensing, and biomedical imaging. While direct use of this compound in gold nanoparticle synthesis is not explicitly detailed in the provided search results, the general principle of using sulfur-containing organic molecules as ligands or stabilizers is well-established in the field metu.edu.tr. Such compounds can facilitate the controlled growth of nanoparticles and impart specific functionalities to their surfaces.

Drug Discovery and Pre-clinical Development of this compound-derived Agents

The structural features present in compounds with the this compound formula suggest potential for development as therapeutic agents. Research in medicinal chemistry often focuses on incorporating halogen atoms, aromatic rings, and specific functional groups to enhance biological activity and optimize pharmacokinetic profiles.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Efforts

While specific SBDD or LBDD studies directly involving this compound were not detailed, the principles of these approaches are fundamental in drug discovery. SBDD utilizes the three-dimensional structure of a biological target to design ligands that bind with high affinity and specificity. LBDD, conversely, relies on the known activity of small molecules (ligands) to identify new compounds with similar biological effects, often using computational screening methods qima-lifesciences.com. Compounds with the this compound formula could be investigated using these techniques, where their structural motifs are analyzed for potential interactions with known drug targets or screened against databases of bioactive molecules. Research into novel nitrogen heterocycles, for example, has involved screening synthesized compounds for biological activity, a process that aligns with LBDD principles ajol.info.

Optimization of Pharmacokinetic and Pharmacodynamic (PK/PD) Profiles (Pre-clinical, in vitro/ex vivo)

Optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles is critical for the pre-clinical development of drug candidates. PK studies focus on how the body absorbs, distributes, metabolizes, and excretes a drug, while PD studies examine its biochemical and physiological effects. PK/PD modeling is a crucial tool in this process, helping to predict drug efficacy and determine optimal dosing regimens. Studies involving compounds with similar functionalities often investigate their metabolic pathways and protein binding to understand their behavior in biological systems smolecule.comnih.govmdpi.comallucent.comdiva-portal.org. Pre-clinical optimization aims to enhance a compound's bioavailability, target engagement, and duration of action while minimizing off-target effects, often through systematic structural modifications and in vitro/ex vivo testing.

Exploration of Novel Biological Targets and Therapeutic Areas for this compound

The exploration of novel biological targets and therapeutic areas for compounds related to this compound is an ongoing aspect of drug discovery. Research into various heterocyclic compounds, which may share structural similarities or synthetic pathways with this compound derivatives, has identified potential anticancer activities ajol.infonih.gov. These studies often involve screening libraries of synthesized compounds against cancer cell lines and investigating their mechanisms of action, such as inhibition of tubulin polymerization or induction of cell cycle arrest ajol.infonih.gov. Therapeutic areas that have seen investigation for related compounds include oncology, inflammation, and metabolic diseases, reflecting the broad potential of novel chemical entities servier.comarensia-em.comalfasigma.comsygnaturediscovery.com.

Patent Landscape and Academic Literature Analysis Related to this compound

Analysis of the patent landscape and academic literature reveals ongoing research and intellectual property surrounding compounds with similar chemical formulas. Patents often describe novel synthetic routes, intermediates, and applications for specific chemical entities google.comgoogle.com. Academic literature, conversely, focuses on detailing synthesis methodologies, characterization, and biological evaluations. Citation analysis is a key method for understanding research trends and identifying influential works within a field frontiersin.orgmdpi.comgodofprompt.aiunisa.ac.zacore.ac.uk. While direct extensive literature on this compound specifically was not found in the provided snippets, related compounds such as methyl 2-acetamido-5-bromobenzoate (CAS 138825-96-4) sigmaaldrich.combiosynth.com and ethyl 3-(6-bromo-3-pyridinyl)-3-oxopropanoate (CAS 916791-37-2) chemblink.com have been documented, indicating research activity in this chemical space. The presence of patents related to organic synthesis processes and specific chemical intermediates suggests a broader interest in the chemical transformations and applications involving such structures google.com.

Conclusion and Future Research Perspectives for C10h10brno3s Chemistry

Recapitulation of Key Academic Research Findings on C10H10BrNO3S Isomers

Academic research on compounds with the molecular formula this compound has primarily focused on their synthesis and characterization, with limited exploration into their specific properties or applications. Several distinct compounds have been identified and cataloged, including derivatives such as "Ethyl 2-(4-bromophenylamino)-2-oxoacetate" (CAS: 24451-15-8) fishersci.co.uksigmaaldrich.com and "methyl 2-acetamido-5-bromobenzoate" (CAS: 138825-96-4) fishersci.be. Another identified compound is "3-(3-Bromobenzamido)propanoic acid" (CAS: 333394-85-7) chemscene.com.

A study by Shafiq et al. (2009) reported on the crystal structure of a compound with the formula this compound, identifying it as a 6-bromo-1-ethyl-1H-2,1-benzothiazine-2,2-dioxide derivative researchgate.net. This research provided detailed crystallographic data, including bond lengths (S—C: 1.755 (3) Å, S—N: 1.649 (3) Å) and described the molecule's conformation and intermolecular interactions researchgate.net. Another relevant study involved the asymmetric synthesis of tetrahydrothiophenes, where a compound with the formula this compound was synthesized with a yield of 53% and a major/minor enantiomeric excess (ee) ratio, with HRMS data calculated for [M-H]⁻ as 301.9487 metu.edu.tr.

Furthermore, the compound "Matemone" (IUPAC Name: 6-bromo-2-(hydroxymethyl)-2-methoxy-1H-indol-3-one), with the molecular formula C10H10BrNO3, has been cataloged, though its direct association with the S atom in the target formula this compound is not explicitly detailed in the provided search snippets nih.gov. However, the existence of multiple compounds with similar formulas suggests a diverse chemical space within this molecular framework.

A paper by Alfa Aesar describes "Ethyl N-(4-bromophenyl)oxamate" (CAS: 24451-15-8) with the molecular formula C10H10BrNO3, noting its molecular weight as 272.098 g/mol and its physical form as solid fishersci.co.uk. Another vendor lists "3-(3-Bromobenzamido)propanoic acid" (CAS: 333394-85-7) with a molecular formula C10H10BrNO3 and molecular weight of 272.10 chemscene.com. While these entries primarily focus on basic identification and availability, they indicate the presence of these compounds in chemical research supply chains.

Identification of Persistent Knowledge Gaps and Unexplored Research Avenues

Despite the identification of several compounds fitting the this compound formula, significant knowledge gaps persist regarding their comprehensive chemical and biological profiles. The majority of the research findings are limited to synthesis, basic characterization (e.g., melting point, spectroscopic data), and structural elucidation through X-ray crystallography for specific derivatives.

Key knowledge gaps include:

Isomeric Diversity: While multiple compounds with the this compound formula have been identified, a systematic study exploring the full range of possible isomers, their interconversion, and their distinct properties is largely absent. The research on tetrahydrothiophenes hints at stereoisomers, but a broad survey is needed.

Comprehensive Property Profiling: Detailed investigations into the physical and chemical properties of these compounds, such as solubility in various solvents, thermal stability, reactivity patterns, and degradation pathways, are scarce. For instance, the solubility of "Matemone" is noted as moderate in polar organic solvents, but this is not a general finding for all compounds with the formula.

Application Potential: Beyond preliminary mentions of use as synthetic intermediates or building blocks, the specific applications of compounds with the this compound formula have not been extensively explored. Potential uses in medicinal chemistry, materials science, or as specialized reagents remain largely speculative. The benzothiazine derivative studied by Shafiq et al. researchgate.net was noted as a potential prodrug, indicating a possible avenue for pharmaceutical research.

Synthesis Optimization: While synthesis routes exist for some compounds, optimization for yield, scalability, cost-effectiveness, and environmental impact is an area ripe for further research. The 53% yield reported in the tetrahydrothiophene (B86538) synthesis metu.edu.tr suggests room for improvement.

Prognostic Outlook for Future Academic and Industrial Research on this compound Chemistry

The future of research into compounds with the this compound formula holds promise for advancing various scientific disciplines. Academically, a systematic exploration of the isomeric landscape is paramount. This would involve developing novel synthetic methodologies to access a broader array of isomers and characterizing them thoroughly using advanced spectroscopic and analytical techniques. Structure-property relationship studies, focusing on how subtle structural variations influence chemical reactivity, electronic properties, and potential biological activity, are crucial. Investigating the mechanistic aspects of their synthesis and reactions could also yield valuable insights.

Industrially, the focus will likely be on identifying specific high-value applications. If preliminary findings on potential uses as synthetic intermediates or prodrugs are substantiated, research could lead to the development of efficient, scalable, and sustainable production processes. For example, if a particular isomer demonstrates significant biological activity or utility in material science, industrial efforts would concentrate on optimizing its synthesis and exploring its market potential. Collaborative efforts between academic institutions and industrial partners will be vital to bridge the gap between fundamental research and practical applications, potentially leading to new pharmaceuticals, agrochemicals, or advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for CHBrNOS, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves bromination and sulfonation steps under controlled conditions. For example, X-ray crystallography data (triclinic system, space group, , ) confirm the structural integrity of intermediates and final products . Optimization requires adjusting parameters like solvent polarity (e.g., -dimethylformamide), temperature, and stoichiometric ratios of reagents (e.g., -ethyl--diisopropylamine). Reproducibility hinges on documenting reaction times, purity of starting materials, and post-synthesis purification methods (e.g., column chromatography) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize CHBrNOS?

- Methodological Answer :

- NMR : Analyze and spectra for bromine-induced deshielding effects and coupling patterns. The ethyl group (CH) adjacent to the benzothiazine ring shows distinct splitting due to restricted rotation .

- IR : Identify sulfonyl (S=O) stretches near 1150–1250 cm and aromatic C-Br vibrations at 550–650 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at (M) and fragmentation patterns for the brominated benzothiazinone core .

Q. What computational methods are suitable for predicting the physicochemical properties of CHBrNOS?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and solubility parameters (Log , TPSA). Tools like Gaussian or ORCA simulate vibrational spectra for cross-validation with experimental IR data. Molecular dynamics (MD) simulations assess stability in solvents, guided by Hansen solubility parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic results for CHBrNOS?

- Methodological Answer : Apply the "principal contradiction" framework to prioritize conflicting data . For example:

- If NMR suggests a planar conformation but X-ray data indicate non-planarity, re-examine sample purity or solvent effects.

- Use iterative refinement in crystallographic software (e.g., SHELXL) to adjust thermal parameters and hydrogen bonding networks .

- Cross-reference with alternative techniques (e.g., neutron diffraction) to resolve ambiguities in electron density maps .

Q. What experimental designs are effective for studying the hydrolytic stability of CHBrNOS under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Use Arrhenius plots to extrapolate shelf-life.

- Isotope Labeling : Incorporate in sulfonyl groups to trace hydrolysis pathways via MS/MS.

- Kinetic Analysis : Apply pseudo-first-order models to quantify rate constants () and identify catalytically active functional groups .

Q. How can multi-technique approaches (e.g., crystallography, spectroscopy, and computational modeling) address gaps in understanding the reactivity of CHBrNOS?

- Methodological Answer :

- Hypothesis-Driven Workflow :

Use DFT to predict reactive sites (e.g., electrophilic bromine).

Validate via crystallography (bond lengths, angles) and NMR (chemical shift perturbations).

Compare experimental reaction yields with computational activation energies to refine mechanistic models .

- Data Integration : Employ software like Mercury (CCDC) to overlay spectroscopic and crystallographic data, identifying steric or electronic effects influencing reactivity .

Q. What statistical frameworks are appropriate for analyzing discrepancies in biological activity data for CHBrNOS derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times).

- Contradiction Analysis : Apply Finn’s inductive methods to identify outliers or systematic biases (e.g., batch effects in reagent purity) .

- Bayesian Inference : Update prior probability distributions with new data to quantify confidence in structure-activity relationships (SARs) .

Key Considerations for Researchers

- Ethical Data Sharing : Follow CNAS guidelines to publish non-confidential data in standardized formats (e.g., CIF files for crystallography) to enhance reproducibility .

- Critical Evaluation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess research questions and avoid common pitfalls like overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.